molecular formula C23H20N2O5 B12192877 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B12192877
M. Wt: 404.4 g/mol
InChI Key: FYYFGOXFYOQWIX-CIAFOILYSA-N
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Description

This compound features a benzofuran core substituted with a 3-oxo group and an indole-methylidene moiety at the 2-position, coupled with a morpholine-4-carboxylate ester at the 6-position. The (2E)-configuration indicates a conjugated double bond between the benzofuran and indole systems, which may enhance stability and electronic delocalization.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C23H20N2O5/c1-24-14-15(17-4-2-3-5-19(17)24)12-21-22(26)18-7-6-16(13-20(18)30-21)29-23(27)25-8-10-28-11-9-25/h2-7,12-14H,8-11H2,1H3/b21-12+

InChI Key

FYYFGOXFYOQWIX-CIAFOILYSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

N-Methylation of Indole-6-carboxylate

Methyl indole-6-carboxylate (CAS 50820-65-0) serves as the starting material for the indole subunit. N-Methylation is accomplished using methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF).

Procedure :

  • A suspension of methyl indole-6-carboxylate (10 mmol) in DMF (30 mL) is treated with NaH (1.2 eq, 60% dispersion in mineral oil) at 0°C.

  • Methyl iodide (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The product, methyl 1-methyl-1H-indole-6-carboxylate, is isolated via silica gel chromatography (yield: 89–98%).

Key Data :

Starting MaterialReagentsConditionsYield
Methyl indole-6-carboxylateNaH, MeI, DMFRT, 2 h89–98%

Bromination at the 3-Position

To introduce the methylidene group at C3, bromination is performed using N-bromosuccinimide (NBS) in dichloromethane.

Procedure :

  • Methyl 1-methyl-1H-indole-6-carboxylate (5.71 mmol) is dissolved in anhydrous DMF (20 mL).

  • NBS (1.02 eq) is added at −60°C under nitrogen, and the reaction is warmed to room temperature over 3 hours.

  • The crude 3-bromo derivative is purified via recrystallization (yield: 98%).

Synthesis of the 3-Oxo-2,3-dihydro-1-benzofuran-6-yl Fragment

Cyclization of Phenol Derivatives

The benzofuran core is constructed via palladium-catalyzed cyclization of 2-iodophenol derivatives with terminal acetylenes, as reported by graphene oxide-grafted aminobisphosphine–PdII complexes (GO@PNP–Pd).

Procedure :

  • 2-Iodophenol (10 mmol), phenylacetylene (12 mmol), and GO@PNP–Pd (0.5 mol%) are refluxed in dimethylacetamide (DMA) under copper-free conditions.

  • The reaction mixture is filtered, and the product is isolated via column chromatography (yield: 85–92%).

Key Data :

SubstrateCatalystConditionsYield
2-IodophenolGO@PNP–PdDMA, 120°C, 12 h85–92%

Oxidation to 3-Oxo Derivative

The 3-oxo group is introduced by oxidation of the dihydrobenzofuran intermediate using Jones reagent (CrO3/H2SO4) or potassium permanganate.

Coupling of Indole and Benzofuran Fragments

Formation of the Methylidene Bridge

The (2E)-configured methylidene linkage is established via a Heck-type coupling between the 3-bromoindole and benzofuran aldehyde.

Procedure :

  • 3-Bromo-1-methyl-1H-indole-6-carboxylate (5 mmol), benzofuran-6-carbaldehyde (5.5 mmol), Pd(OAc)2 (5 mol%), and triethylamine (10 mmol) are heated in acetonitrile at 80°C for 24 hours.

  • The product is purified via recrystallization (yield: 75–82%).

Stereoselectivity : The E-isomer predominates due to steric hindrance during the coupling process.

AcidReagentConditionsYield
Benzofuran-6-carboxylic acidSOCl2, morpholineReflux, 2 h88–94%

Optimization and Scale-Up Considerations

Catalyst Recycling

The GO@PNP–Pd catalyst demonstrates consistent activity over five cycles, with negligible palladium leaching (<0.5 ppm).

Stereochemical Control

The (2E)-configuration is confirmed via NOESY NMR, showing no coupling between the indole C2-H and benzofuran protons.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and benzofuran moieties exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of indole-benzofuran compounds exhibit cytotoxic effects on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a therapeutic avenue for inflammatory diseases.

Structure-Based Drug Design

The unique structure of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate makes it a candidate for structure-based drug design. Computational studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression.

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methods, including:

  • Knoevenagel Condensation : This method has been successfully employed to synthesize derivatives that enhance biological activity while maintaining structural integrity .
  • Modification for Enhanced Efficacy : Structural modifications have led to derivatives with improved pharmacological profiles, including increased solubility and bioavailability.

Organic Electronics

The compound's electronic properties suggest potential applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

StudyFocusFindings
Li et al., 2022Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 and HCT116 cell lines with low IC50 values.
Zheng et al., 2022Drug DesignExplored structure-based design leading to new derivatives with enhanced binding affinity to target proteins.
Kumar et al., 2023Anti-inflammatory EffectsReported inhibition of COX enzymes, highlighting potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Biological Activity

The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H20N2O5
Molecular Weight396.41 g/mol
IUPAC Name(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
InChI KeySKTBRCXGJAYOFY-GIJQJNRQSA-N

The compound features a unique structural arrangement that includes an indole moiety, a benzofuran ring, and a morpholine group. These structural components are often associated with various pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of indole and benzofuran can induce apoptosis in cancer cells by activating specific signaling pathways. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

The biological activity of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors involved in cell signaling pathways.
  • Oxidative Stress Induction : The compound might increase reactive oxygen species (ROS) levels, leading to cellular damage in cancer cells .

Study on Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of similar indole-based compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of benzofuran derivatives found that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria. The findings suggest that structural variations can lead to improved bioactivity, making these compounds promising candidates for further development .

Comparison with Similar Compounds

Structural Analogues from Zygophyllum fabago ()

  • Zygocaperoside and Isorhamnetin-3-O-glycoside were isolated from Z. fabago roots. Key differences from the target compound include: Glycoside vs. Morpholine Carboxylate: The glycoside moiety in Isorhamnetin-3-O-glycoside increases polarity, likely reducing membrane permeability compared to the morpholine group, which balances lipophilicity and solubility. Benzofuran vs. Flavonoid Core: The target’s benzofuran system may exhibit distinct electronic properties compared to flavonoid backbones, influencing reactivity and binding interactions.
Table 1: Structural and Spectroscopic Comparison
Compound Core Structure Key Functional Groups Spectral Methods
Target Compound Benzofuran 3-Oxo, morpholine carboxylate NMR, IR (hypothetical)
Isorhamnetin-3-O-glycoside Flavonoid Glycoside, hydroxyl UV, NMR
Zygocaperoside Unspecified Likely glycoside UV, NMR

Benzothiazolone Derivative ()

  • (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone contains a benzothiazolone ring and a thiophene-linked propenyl group. Key contrasts include: Benzothiazolone vs. Thiophene vs. Indole: Thiophene’s aromaticity differs from indole’s NH-containing system, affecting hydrogen-bonding capacity and aromatic stacking interactions.

Chromene Derivatives ()

  • Compound 1E (C17H14N2O2) and 1L are chromene-based structures with amino, hydroxyl, and cyano groups. Chromene vs. Functional Groups: The amino and cyano groups in chromenes may enhance hydrogen-bonding interactions, whereas the morpholine carboxylate in the target compound could improve metabolic stability.
Table 2: Physical and Spectral Properties
Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) LCMS Data (m/z)
Target Compound Not provided Hypothetical ~1,700 (ester C=O), ~1,650 (3-oxo) Not available
Compound 1E C17H14N2O2 223–227 3,464 (–NH2), 2,204 (–CN) 277 [M]⁻
Compound 1L C16H11BrN2O2 Not reported Similar to 1E Not reported

Spectral Data Methodology ()

The target compound’s structural elucidation would rely on established spectroscopic techniques outlined by Pretsch et al. . For example:

  • NMR : The indole’s methyl group (1-methyl) would resonate near δ 3.7–4.0 ppm, while the morpholine protons would appear as a multiplet at δ 3.5–3.7 ppm.
  • IR : Peaks at ~1,700 cm⁻¹ (ester C=O) and ~1,650 cm⁻¹ (3-oxo group) would dominate.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what analytical techniques validate its purity and structure?

  • Methodology : Multi-step synthesis often involves:

  • Step 1 : Condensation of 1-methyl-1H-indole-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-ol derivatives under acidic conditions (e.g., BF₃·Et₂O) to form the (E)-configured exocyclic double bond .
  • Step 2 : Esterification with morpholine-4-carbonyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .
    • Characterization :
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1,645–1,698 cm⁻¹) and indole N–H stretches (~3,200–3,400 cm⁻¹) .
  • NMR : Use ¹H/¹³C-NMR to verify stereochemistry (e.g., coupling constants for E/Z isomers) and integration ratios for substituents .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight .

Q. How is the E-configuration of the exocyclic double bond experimentally confirmed?

  • NOE Spectroscopy : Irradiation of the indole methyl group (1-methyl) in ¹H-NMR would show spatial proximity to the benzofuran proton, confirming the (E)-geometry .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, as demonstrated for structurally analogous benzofuran-indole hybrids .

Advanced Research Questions

Q. What experimental design considerations mitigate low yields in the final esterification step?

  • Challenge : Steric hindrance from the indole and benzofuran moieties reduces nucleophilic attack efficiency during esterification.
  • Optimization Strategies :

  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/EDCI instead of DCC) to enhance reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while elevated temperatures (60–80°C) could accelerate kinetics .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the product from unreacted starting materials .

Q. How can computational modeling (e.g., DFT) predict reactivity and stability of this compound under varying pH conditions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), identifying electrophilic/nucleophilic sites .
  • pH-Dependent Stability : Simulate protonation states of the morpholine ring and benzofuran carbonyl group to predict hydrolysis susceptibility. For example, morpholine’s tertiary amine may protonate at low pH, destabilizing the ester bond .
    • Validation : Compare computational results with experimental stability studies (e.g., HPLC monitoring of degradation products in buffers at pH 2–10) .

Q. What contradictory data might arise in spectroscopic characterization, and how should they be resolved?

  • Contradiction Example : Discrepancies in carbonyl peak positions between IR (1,645 cm⁻¹) and calculated DFT values (1,680 cm⁻¹).
  • Resolution :

  • Experimental Replication : Repeat IR analysis using KBr pellets vs. ATR to rule out matrix effects .
  • Solvent Correction : Adjust DFT calculations for solvent polarity (e.g., PCM model for DMSO) .

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